
An In-Depth Spectroscopic Guide to 1-Chloro-4-
iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 1-Chloro-4-iodo-2-nitrobenzene

Cat. No.: B1590745 Get Quote

Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for the

synthetic intermediate, 1-chloro-4-iodo-2-nitrobenzene (C₆H₃ClINO₂). Designed for

researchers and professionals in drug development and chemical synthesis, this document

synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) to build a complete structural characterization. Beyond presenting raw data,

this guide delves into the causality behind experimental choices, offers detailed protocols for

data acquisition, and provides expert interpretation of the spectral features. By integrating

these datasets, we establish a robust, self-validating framework for the unambiguous

identification and quality assessment of this compound.

Molecular Structure and Spectroscopic Overview
1-Chloro-4-iodo-2-nitrobenzene is a polysubstituted aromatic compound with the molecular

formula C₆H₃ClINO₂ and a molecular weight of approximately 283.45 g/mol .[1] The strategic

placement of electron-withdrawing (nitro, chloro) and electron-donating (iodo, via

hyperconjugation and resonance) groups on the benzene ring creates a distinct electronic

environment, leading to a unique and predictable spectroscopic fingerprint.

Structural Analysis:

Aromatic System: A benzene ring substituted at positions 1, 2, and 4.
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Protons: Three aromatic protons (H-3, H-5, H-6), each in a unique chemical environment.

Carbons: Six aromatic carbons, all chemically non-equivalent due to the substitution pattern.

Key Functional Groups:

Nitro group (-NO₂): Strongly electron-withdrawing, expected to significantly deshield

adjacent protons and carbons. It will produce strong, characteristic IR absorptions.

Halogens (-Cl, -I): Influence the electronic environment and provide distinct isotopic

patterns in mass spectrometry (especially chlorine).

This guide will systematically deconstruct the ¹H NMR, ¹³C NMR, IR, and MS data to confirm

this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation. For 1-chloro-4-iodo-
2-nitrobenzene, it allows for the precise mapping of the proton and carbon frameworks.

Expert Insight on Solvent Selection: The choice of a deuterated solvent is critical for high-

quality NMR data. Deuterated chloroform (CDCl₃) is selected as the primary solvent for this

analysis. It is a versatile solvent capable of dissolving a wide range of organic compounds, is

relatively inexpensive, and has a low boiling point (61.2°C), which simplifies sample

recovery.[2][3] Its residual proton signal appears at ~7.26 ppm, which is unlikely to interfere

with the highly deshielded aromatic protons of the analyte.[3] For compounds with poor

solubility, DMSO-d₆ could be an alternative, though its high boiling point makes sample

recovery challenging.[2]

Predicted ¹H NMR Analysis
While direct experimental data for this specific isomer is not readily available in public

databases, a highly accurate spectrum can be predicted by analyzing the substituent effects of

the chloro, iodo, and nitro groups. The aromatic region (7.0-9.0 ppm) will feature three distinct

signals, each corresponding to one of the aromatic protons.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

H-3 ~8.10 d
J(H3-H5) ≈ 2.5

Hz
1H

H-5 ~7.85 dd

J(H5-H6) ≈ 8.5

Hz, J(H5-H3) ≈

2.5 Hz

1H

H-6 ~7.60 d
J(H6-H5) ≈ 8.5

Hz
1H

Interpretation of the ¹H NMR Spectrum:

H-3: This proton is ortho to the strongly electron-withdrawing nitro group and is expected to

be the most deshielded (highest chemical shift). It will appear as a doublet due to coupling

with H-5 (meta-coupling, ³J ≈ 2.5 Hz).

H-5: This proton is situated between the iodo and chloro groups. It will be split into a doublet

of doublets by coupling to H-6 (ortho-coupling, ³J ≈ 8.5 Hz) and H-3 (meta-coupling, ³J ≈ 2.5

Hz).

H-6: This proton is ortho to the iodine atom. It is expected to be the most shielded of the

three protons. It will appear as a doublet due to ortho-coupling with H-5.

The diagram below illustrates the proton assignments and their expected coupling

relationships.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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